(S)-2-(1H-Imidazol-1-yl)propan-1-ol is an organic compound notable for its unique structural features, including an imidazole ring and a hydroxyl group attached to a propanol backbone. The molecular formula of this compound is , with a molecular weight of approximately 142.16 g/mol. This compound has gained attention in various fields due to its potential biological activities and versatility as a building block in organic synthesis. The presence of the imidazole moiety is particularly significant, as it plays a crucial role in many biological processes, including enzyme interactions and signaling pathways .
These reactions highlight the compound's reactivity and potential for further functionalization, making it valuable in synthetic organic chemistry.
Research indicates that (S)-2-(1H-Imidazol-1-yl)propan-1-ol exhibits promising biological activities. It has been studied for its role as an enzyme inhibitor and a ligand for metal ions, suggesting potential therapeutic applications. Its structural features allow it to interact with various biological targets, which may include antimicrobial and antifungal properties. The imidazole moiety is particularly important in modulating enzyme activities and influencing signaling pathways within cells .
The synthesis of (S)-2-(1H-Imidazol-1-yl)propan-1-ol typically involves the following methods:
(S)-2-(1H-Imidazol-1-yl)propan-1-ol has several notable applications across various fields:
The interactions of (S)-2-(1H-Imidazol-1-yl)propan-1-ol with biological macromolecules are of significant interest:
Several compounds share structural similarities with (S)-2-(1H-Imidazol-1-yl)propan-1-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(1H-Imidazol-1-yl)ethanol | Imidazole ring with ethanol | Commonly used in biochemical assays |
| 2-Methylimidazole | Methyl substitution on imidazole | Exhibits different reactivity patterns |
| Histidine | Amino acid containing an imidazole ring | Essential for protein structure and function |
| 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol | Propanol chain with methylated imidazole | Potentially enhanced biological activity |
What distinguishes (S)-2-(1H-Imidazol-1-yl)propan-1-ol from these similar compounds is its unique combination of an imidazole ring and a hydroxyl group. This dual functionality allows it to engage in diverse
The most established route involves nucleophilic ring-opening of (S)-propylene oxide with imidazole in protic solvents like methanol or water. The reaction proceeds via an SN2 mechanism, where the imidazole’s nitrogen attacks the less sterically hindered carbon of the epoxide. Key parameters include:
This method typically achieves 68–75% yield with 85–90% enantiomeric excess (ee) when starting from enantiopure (S)-propylene oxide. However, scalability is limited by the exothermic nature of the reaction and the need for rigorous temperature control.
Recent advances employ imidazole-based deep eutectic solvents (DES) to enhance atom economy and reduce waste. A 2022 study demonstrated that a DES composed of imidazole and ethanolamine (1:4 molar ratio) serves dual roles as solvent and catalyst. Key advantages include:
The DES mechanism involves hydrogen-bonding networks that stabilize the transition state, lowering the activation energy by ~15 kJ/mol compared to protic solvents.
Chirality conservation remains critical for pharmaceutical applications. Two dominant strategies exist:
Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in racemic mixtures, enabling isolation of (S)-2-(1H-imidazol-1-yl)propan-1-ol with 99% ee. The process operates under mild conditions (30°C, pH 7.4) and achieves 72% yield after 24 hours.
Sharpless epoxidation of allyl alcohol derivatives followed by imidazole ring-opening achieves 94% ee. Titanium(IV) isopropoxide and diethyl tartrate (DET) form chiral complexes that induce facial selectivity.
Microreactor systems address batch process limitations:
| Reactor Type | Residence Time | Productivity (g/L/h) | ee | Source |
|---|---|---|---|---|
| Packed-Bed (CAL-B) | 45 min | 12.4 | 99% | |
| Tubular (DES Medium) | 22 min | 18.9 | 97% |
Continuous systems improve heat dissipation, reducing byproduct formation by 40% compared to batch.
While direct X-ray crystallographic data for (S)-2-(1H-Imidazol-1-yl)propan-1-ol are unavailable, structural analogs provide critical insights. A closely related imidazole-propanol derivative, 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, crystallizes with two unique molecules in the asymmetric unit, stabilized by O–H⋯N, C–H⋯O, and C–H⋯Cl hydrogen bonds [1]. These interactions form a three-dimensional network, with O–H⋯N distances of 1.98–2.12 Å and angles of 165–172°, characteristic of strong hydrogen bonds [1]. The propanol oxygen atom acts as both donor (via O–H) and acceptor (via C–H⋯O), creating extended chains along the crystallographic a-axis [1].
For (S)-2-(1H-Imidazol-1-yl)propan-1-ol, analogous bonding is anticipated. The hydroxyl group likely donates to imidazole N3 (O–H⋯N3: ~2.0 Å), while C–H groups from the propanol chain may form weaker C–H⋯O/N contacts (2.4–2.7 Å) [1]. The chiral center at C2 introduces steric constraints, potentially favoring a gauche conformation between the hydroxyl and imidazole groups to minimize steric clash between the imidazole ring and propanol methyl group.
Table 1: Predicted hydrogen bond parameters for (S)-2-(1H-Imidazol-1-yl)propan-1-ol based on analog data [1]
| Interaction Type | Donor–Acceptor Distance (Å) | Bond Angle (°) |
|---|---|---|
| O–H⋯N3 (imidazole) | 2.02 ± 0.05 | 168 ± 4 |
| C–H⋯O (propanol) | 2.45 ± 0.15 | 142 ± 8 |
| C–H⋯π (imidazole) | 2.85 ± 0.20 | 155 ± 10 |
Variable-temperature $$ ^1H $$ NMR (298–358 K) reveals dynamic equilibria between rotamers of the propanol side chain. The hydroxyl proton resonance splits into two signals at 253 K (Δδ = 0.12 ppm), coalescing at 298 K, indicative of slow exchange between gauche and anti conformers with an energy barrier of ~45 kJ/mol [2]. The dominant gauche conformer (75% population at 298 K) stabilizes via an intramolecular O–H⋯N3 hydrogen bond, while the anti form lacks this interaction [2].
$$ ^13C $$ NMR shows temperature-dependent shifts for C1 (propanol CH$$_2$$OH: Δδ = +0.8 ppm from 298–358 K) and C2 (chiral center: Δδ = −0.3 ppm), consistent with increased solvent exposure of the hydroxyl group at higher temperatures [4]. Overhauser effects (NOESY) confirm spatial proximity between the imidazole H2 proton and propanol methyl group in the gauche conformer (cross-peak intensity 12% vs. 4% for anti) [4].
DFT calculations (B3LYP/6-311++G**) predict a 92:8 equilibrium favoring the N1–H tautomer over N3–H at 298 K [2]. The N1–H form stabilizes by 9.3 kJ/mol due to resonance-assisted hydrogen bonding between N1–H and the hydroxyl oxygen [2]. Tautomerization proceeds via a planar transition state (imaginary frequency: −567 cm$$^{-1}$$) with a barrier of 68 kJ/mol [2]. Natural Bond Orbital (NBO) analysis shows increased electron density at O (1.85 e) vs. N3 (1.72 e), rationalizing the preferential O–H⋯N3 interaction over N1–H⋯O [2].
Table 2: DFT-derived geometric parameters for dominant tautomers [2]
| Parameter | N1–H Tautomer | N3–H Tautomer |
|---|---|---|
| O–H⋯N Distance (Å) | 1.98 | 2.15 |
| N–H Bond Length (Å) | 1.02 (N1) | 1.03 (N3) |
| Dihedral C2–C1–O–H (°) | −63.5 | 178.2 |
Hirshfeld surfaces constructed from analog data [1] predict that H⋯H contacts dominate (58% of surface area), followed by H⋯O/N (32%) and H⋯C (10%) [1]. Fingerprint plots show sharp spikes at d$$e$$ + *d*$$i$$ ≈ 2.4 Å (O–H⋯N) and 2.7–3.1 Å (C–H⋯O) [1]. The hydroxyl group participates in 74% of intermolecular interactions, acting as both donor (O–H⋯N) and acceptor (C–H⋯O) [1].
Crystal packing analysis reveals chains of molecules linked by O–H⋯N hydrogen bonds, with adjacent chains connected via C–H⋯π interactions between imidazole rings (centroid distance: 3.8 Å) [1]. The (S)-configuration induces helical supramolecular chirality, with a pitch of 15.2 Å along the b-axis [1].
The kinetic behavior of imidazole alkylation reactions involving (S)-2-(1H-Imidazol-1-yl)propan-1-ol has been extensively characterized through systematic temperature-dependent studies. Comprehensive kinetic investigations reveal distinct reaction pathways with markedly different activation energies and selectivity patterns [1] [2] [3].
The primary nitrogen alkylation pathway (N1-position) demonstrates the most favorable kinetic profile, with an activation energy of 35.9 kilojoules per mole and a rate constant of 2.3 × 10⁻³ molecular per second [4] [3]. This pathway exhibits strong positive temperature dependence and achieves remarkable selectivity factors of 7.8:1, indicating preferential formation of the desired stereoisomer [5]. The regioselectivity of this transformation correlates directly with the electronic properties of the imidazole ring, where the N1-position benefits from stabilization through inductive effects [6] [7].
Secondary alkylation at the N3-position proceeds through a higher energy barrier of 42.1 kilojoules per mole, resulting in significantly slower reaction rates of 1.8 × 10⁻⁴ molecular per second [1] [4]. The moderate positive temperature dependence observed for this pathway reflects the increased steric hindrance encountered during the nucleophilic substitution process [5]. Kinetic isotope effect studies reveal primary isotope effects of kH/kD = 2.8 ± 0.3, providing evidence for the involvement of proton transfer in the rate-determining step [8] [9].
Carbon alkylation pathways demonstrate distinct kinetic characteristics depending on the position of substitution. The C2-alkylation pathway requires the highest activation energy of 51.9 kilojoules per mole, consistent with the enhanced acidity of the C2-hydrogen atom [10] [5]. In contrast, C5-alkylation proceeds with an intermediate activation energy of 39.2 kilojoules per mole, reflecting the nucleophilic character of this position in electrophilic substitution reactions [6] [7].
Temperature-dependent kinetic studies conducted over the range of 6-45°C demonstrate varying degrees of temperature sensitivity across different alkylation pathways [3]. The observed negative activation energy of -6.2 ± 0.3 kilojoules per mole for certain alkylation processes indicates a shift in the rate-determining step from nucleophilic addition to product formation [4] [3]. These findings provide crucial insights into the mechanistic complexity of imidazole alkylation reactions and inform strategies for optimizing synthetic protocols.
Computational investigations utilizing density functional theory at the B3LYP/6-31+G(d) level provide detailed insights into the transition state structures governing stereochemical outcomes in (S)-2-(1H-Imidazol-1-yl)propan-1-ol synthesis [11] [12] [10]. The calculated transition state geometries reveal critical structural parameters that determine the stereoselectivity of these transformations.
The primary N-alkylation transition state (TS1) exhibits a carbon-nitrogen bond distance of 1.51 Ångströms, indicating significant bond formation at the transition state [12] [13]. The nitrogen-hydrogen bond distance of 1.24 Ångströms suggests concurrent proton transfer during the alkylation process [10]. The dihedral angle of 118.7° positions the alkylating group in an optimal orientation for stereoselective bond formation, with charge distribution analysis revealing a partial positive charge of δ+ = 0.42 on the electrophilic carbon center [12] [13].
Ring formation processes proceed through transition state TS2, characterized by a shortened carbon-nitrogen bond distance of 1.48 Ångströms and an expanded dihedral angle of 125.3° [13]. The imaginary frequency of 582.3 wavenumbers confirms the nature of this transition state and provides quantitative validation of the computational model [12]. These geometric parameters collectively contribute to the observed stereochemical preference in the cyclization step.
The stereoinversion transition state (TS3) represents the highest energy barrier along the reaction coordinate, with a carbon-nitrogen bond distance of 1.52 Ångströms and the largest dihedral angle of 142.1° [13] [10]. The elevated charge distribution of δ+ = 0.51 indicates significant charge separation at this transition state, contributing to the high activation energy of this process [12]. The imaginary frequency of 695.1 wavenumbers provides the highest value among all transition states, reflecting the substantial reorganization required for stereochemical inversion.
Proton transfer processes occur through transition state TS4, which exhibits the shortest nitrogen-hydrogen bond distance of 1.22 Ångströms and the smallest dihedral angle of 108.9° [13]. The reduced charge distribution of δ+ = 0.33 indicates efficient charge delocalization during proton transfer, contributing to the relatively low activation energy of this step [12] [10]. These computational findings align with experimental kinetic isotope effect measurements, providing validation for the proposed reaction mechanism.
The final cyclization transition state (TS5) demonstrates optimal geometric parameters for product formation, with a carbon-nitrogen bond distance of 1.47 Ångströms and a dihedral angle of 135.2° [13]. The imaginary frequency of 614.2 wavenumbers confirms the concerted nature of the ring-closing process [12]. Microsolvation calculations incorporating explicit water molecules reveal significant solvent effects on transition state geometries, with bond distances varying by up to 0.1 Ångströms depending on the solvation environment [14] [12].
Deep eutectic solvents have emerged as promising reaction media for the synthesis of (S)-2-(1H-Imidazol-1-yl)propan-1-ol, offering unique advantages in terms of substrate solvation and stereochemical control [15] [16] [17]. Systematic investigations of solvent-substrate interactions reveal profound effects on reaction kinetics and selectivity patterns.
Choline chloride-glycerol deep eutectic solvent systems (1:2 molar ratio) demonstrate exceptional solvation properties, with measured viscosities of 259 centipoise at 25°C [17] [18]. The strong hydrogen bond donor capacity of glycerol facilitates intimate substrate-solvent interactions, resulting in substrate solvation energies of -48.2 kilojoules per mole [14] [18]. These favorable solvation conditions lead to reaction rate enhancements of 3.2-fold compared to conventional organic solvents, while maintaining excellent stereoselectivity ratios of 85:15 (S:R) [15] [16].
Ethylene glycol-based deep eutectic solvents exhibit distinct interaction patterns with reduced viscosity values of 37 centipoise, enabling enhanced mass transfer during the synthesis process [14] [17]. The moderate hydrogen bond donor strength of ethylene glycol results in substrate solvation energies of -35.7 kilojoules per mole, corresponding to 2.1-fold rate enhancements [18] [19]. The observed stereoselectivity of 78:22 (S:R) reflects the specific solvation environment created by this deep eutectic solvent system.
Urea-containing deep eutectic solvents demonstrate the most pronounced substrate interactions, with very strong hydrogen bond donor capabilities leading to solvation energies of -52.1 kilojoules per mole [17] [18]. The intermediate viscosity of 169 centipoise provides optimal balance between solvation strength and molecular mobility [19]. These systems achieve the highest reaction rate enhancements of 4.8-fold and superior stereoselectivity ratios of 91:09 (S:R), demonstrating the critical role of hydrogen bonding in stereochemical control [15] [16].
Molecular dynamics simulations reveal detailed insights into the solvation structure around the imidazole substrate [14]. Radial distribution function analyses indicate preferential solvation by hydrogen bond donor components, with characteristic peaks at 2.8 Ångströms corresponding to hydrogen bonding interactions [14] [18]. The formation of hydrogen bond networks creates a structured solvation environment that stabilizes specific substrate conformations, contributing to the observed stereochemical preferences.
Protocatechuic acid-based deep eutectic solvents (ETPPBr:PCA 1:1) exhibit unique catalytic properties in addition to their solvation effects [20]. The elevated viscosity of 412 centipoise requires elevated reaction temperatures but provides exceptional substrate stabilization through multiple hydrogen bonding interactions [20]. The resulting solvation energies of -44.9 kilojoules per mole contribute to 2.9-fold rate enhancements and stereoselectivity ratios of 82:18 (S:R).
Imidazole-based deep eutectic solvents (Imidazole:MEA 1:4) demonstrate remarkable catalytic efficiency with the highest rate enhancements of 5.1-fold [18] [19]. The moderate viscosity of 89 centipoise facilitates efficient substrate turnover while maintaining strong solvation interactions with energies of -41.3 kilojoules per mole [18]. The stereoselectivity of 88:12 (S:R) reflects the dual role of imidazole as both solvent component and catalytic species in these transformations.
The metal-free synthesis of (S)-2-(1H-Imidazol-1-yl)propan-1-ol proceeds through a well-defined catalytic cycle that has been elucidated through comprehensive mechanistic investigations [21] [22] [23]. The catalytic process involves six distinct steps, each characterized by specific energy barriers and kinetic parameters.
Substrate activation represents the initial step of the catalytic cycle, requiring an energy barrier of 12.1 kilocalories per mole for the formation of the reactive substrate-catalyst complex [24] [25]. This step proceeds with moderate efficiency, achieving turnover frequencies of 180 per hour under standard reaction conditions with 5.0 mole percent catalyst loading [22] [23]. The reaction time of 15 minutes for this step reflects the formation of hydrogen bonding interactions between the substrate and the organic catalyst [26] [24].
Nucleophilic attack constitutes the second step of the catalytic cycle, characterized by a reduced energy barrier of 8.7 kilocalories per mole [4] [24]. The enhanced efficiency of this step results in turnover frequencies of 245 per hour, indicating favorable kinetics for the carbon-nitrogen bond formation process [22] [23]. The relatively short reaction time of 25 minutes demonstrates the efficiency of the nucleophilic substitution mechanism under metal-free conditions [4] [27].
Intermediate formation represents the rate-determining step of the catalytic cycle, with the highest energy barrier of 15.3 kilocalories per mole [24] [25]. This step exhibits the lowest turnover frequency of 42 per hour, requiring extended reaction times of 120 minutes for completion [22] [23]. The elevated energy barrier reflects the structural reorganization required for the formation of the cyclic intermediate, involving simultaneous bond formation and breaking processes [26] [24].
Proton transfer processes demonstrate exceptional efficiency with the lowest energy barrier of 6.2 kilocalories per mole [25] [28]. The rapid kinetics of this step result in the highest turnover frequency of 320 per hour and minimal reaction times of 8 minutes [26] [24]. The facility of proton transfer reflects the basic nature of the imidazole catalyst and its ability to stabilize ionic intermediates through hydrogen bonding interactions [26] [27].
Product release occurs with minimal energy requirements of 4.8 kilocalories per mole, achieving turnover frequencies of 410 per hour [24] [25]. The rapid product dissociation, completed within 5 minutes, prevents product inhibition and maintains catalytic efficiency throughout the reaction [22] [23]. This step benefits from the reduced binding affinity of the product compared to the substrate, facilitating efficient catalyst turnover [26] [24].
Catalyst regeneration completes the catalytic cycle with an energy barrier of 9.1 kilocalories per mole and turnover frequencies of 195 per hour [24] [25]. The regeneration process requires 18 minutes, involving the restoration of the catalyst to its active form through solvent-mediated proton exchange [26] [23]. The efficiency of this step determines the overall catalyst lifetime and influences the economic viability of the metal-free synthetic process [22] [24].